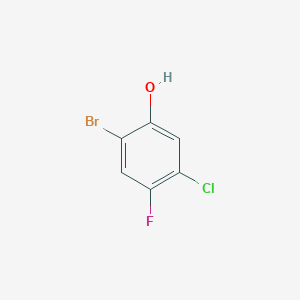

2-Bromo-5-chloro-4-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFLSXFQSNTOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Einführung in Halogenierte Phenole in Der Fortgeschrittenen Forschung Der Organischen Chemie

Halogenierte Phenole stellen eine bedeutende Klasse von Verbindungen in der organischen Chemie dar, die sich durch die Anwesenheit eines oder mehrerer Halogenatome (Fluor, Chlor, Brom, Iod) auszeichnen, die an einen Phenolring gebunden sind. Diese strukturelle Modifikation führt zu einzigartigen elektronischen und sterischen Eigenschaften, die ihre Reaktivität und Anwendbarkeit in verschiedenen chemischen Umwandlungen stark beeinflussen.

Sophisticated Synthetic Methodologies for 2 Bromo 5 Chloro 4 Fluorophenol and Analogs

Regioselective Halogenation Techniques for Aromatic Systems

The introduction of multiple different halogen atoms onto an aromatic ring in a specific pattern is a significant synthetic challenge. The directing effects of existing substituents and the relative reactivity of various halogenating agents must be carefully considered to achieve the desired isomer.

Direct Bromination and Chlorination Protocols Employing Specific Reagents

Direct halogenation of a pre-existing phenol (B47542) or a derivative is a common approach. The choice of halogenating agent and reaction conditions is critical for controlling the position of the incoming halogen.

For the synthesis of brominated phenols, reagents like N-bromosuccinimide (NBS) are often used to prevent the formation of polybrominated byproducts. The regioselectivity of bromination can be influenced by the solvent and the presence of catalysts. For instance, the use of HBr in conjunction with a sterically hindered sulfoxide (B87167) can lead to high regioselectivity for para-bromination. ccspublishing.org.cn In cases where the para position is already occupied, ortho-bromination is favored. ccspublishing.org.cn

Similarly, chlorination can be achieved using various reagents. Sulfuryl chloride is a common choice for the chlorination of anisole (B1667542) derivatives. googleapis.com The regioselectivity of these direct halogenations is governed by the electronic and steric effects of the substituents already present on the aromatic ring. The hydroxyl group of a phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. When multiple halogens are present, their combined directing effects determine the final substitution pattern.

Multi-Step Sequential Halogenation Approaches

To achieve a specific polysubstitution pattern like that in 2-Bromo-5-chloro-4-fluorophenol, a multi-step sequential approach is often necessary. This involves introducing the halogens one at a time, taking advantage of the changing directing effects of the substituents at each stage.

A plausible synthetic route could start with 4-fluorophenol (B42351). Chlorination followed by bromination would be a potential pathway. The initial chlorination of 4-fluorophenol would likely yield a mixture of isomers, with 2-chloro-4-fluorophenol (B157789) being a key intermediate. Subsequent bromination of this intermediate would then need to be controlled to favor the introduction of bromine at the 5-position.

An alternative strategy involves starting with an aniline (B41778) derivative. For example, 2-bromo-5-fluoroaniline (B94856) can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a chloro group, followed by hydrolysis of the diazonium salt to yield the phenol. This multi-step approach offers greater control over the final substitution pattern. smolecule.com

Strategies for Functional Group Interconversions Leading to Halogenated Phenols

Functional group interconversions provide an alternative to direct halogenation for the synthesis of halogenated phenols. A common strategy involves the synthesis of a halogenated aniline, followed by its conversion to the corresponding phenol.

This transformation is typically achieved through diazotization of the aniline with a reagent like sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. google.com This method is particularly useful when the desired halogenation pattern is more easily achieved on an aniline precursor. For instance, the synthesis of 4-bromo-3-chloro-2-fluorophenol (B1380820) has been described via the diazotization of 4-bromo-3-chloro-2-fluoroaniline. This indirect route can offer superior regioselectivity compared to the direct halogenation of the parent phenol. google.com

Demethylation and Ether Cleavage Reactions in Phenol Synthesis

Phenolic hydroxyl groups are often protected as methyl ethers (anisoles) during synthetic sequences to prevent unwanted side reactions. The final step in such a synthesis is the deprotection or cleavage of the ether to reveal the phenol.

A widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). chemicalbook.com This reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. chemicalbook.com For example, 2-Bromo-5-chloro-4-fluoroanisole can be demethylated using BBr3 to yield this compound. This method is effective but requires careful handling due to the reactivity of BBr3.

Other reagents and methods for ether cleavage include the use of strong acids like hydrobromic acid or Lewis acids. guidechem.com The choice of demethylation agent depends on the other functional groups present in the molecule to ensure chemoselectivity. For instance, 2-(diethylamino)ethanethiol (B140849) has been reported as a reagent for the odorless deprotection of aromatic methyl ethers. researchgate.net

Transition Metal-Catalyzed Syntheses of Halogenated Aromatic Compounds

Transition metal-catalyzed reactions have become powerful tools for the selective formation of carbon-halogen bonds. These methods can offer high regioselectivity and functional group tolerance, often under milder conditions than traditional methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds, but variations of these catalytic systems can also be employed for halogenation. lookchem.com Copper-catalyzed reactions are also utilized, for example, in the synthesis of N-indolylsulfonyl-2-fluorophenol derivatives through a modified Ullmann-type reaction. mdpi.com

Recent research has focused on developing catalytic systems that can selectively functionalize polyhalogenated arenes, where different halogen atoms can be distinguished and reacted selectively. nih.gov This level of control is crucial for the efficient synthesis of complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. mdpi.com This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes. mdpi.comejcmpr.com

In the context of halogenated phenol synthesis, green approaches could include:

Catalytic Halogenation: Using catalysts to improve the efficiency and selectivity of halogenation reactions, thereby reducing waste. ccspublishing.org.cn

Solvent Selection: Employing greener solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. ccspublishing.org.cn

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations, such as the hydroxylation of halophenols to halocatechols by E. coli expressing certain hydroxylases. researchgate.net

Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields in the synthesis of various organic compounds, including halogenated aromatics. univpancasila.ac.id The development of sustainable pathways for the production of this compound and its analogs is an active area of research, driven by both economic and environmental considerations. ejcmpr.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 4 Fluorophenol

Nucleophilic Aromatic Substitution Reactions on Halogenated Phenol (B47542) Scaffolds

Halogenated phenols, including 2-bromo-5-chloro-4-fluorophenol, can undergo nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms on the aromatic ring. The feasibility and outcome of such reactions are highly dependent on the nature of the substituents present on the ring and the reaction conditions.

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenol ring of this compound makes it a candidate for nucleophilic substitution. smolecule.com The electron-withdrawing nature of these halogens can activate the ring towards nucleophilic attack. Generally, in SNAr reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F. However, the position of the halogens relative to each other and to the activating hydroxyl group plays a crucial role in determining which halogen is substituted.

Elucidation of Substituent Effects on Reaction Kinetics and Selectivity

The substituents on a phenol ring significantly influence the kinetics and selectivity of nucleophilic aromatic substitution reactions. Electron-withdrawing groups, such as the halogens in this compound, generally increase the rate of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The position of these substituents is critical. For an SNAr reaction to proceed efficiently, the electron-withdrawing groups must be located ortho or para to the leaving group to effectively delocalize the negative charge of the intermediate. libretexts.org

In the case of this compound, the bromine at the 2-position and the chlorine at the 4-position are ortho and para, respectively, to the hydroxyl group. The fluorine at the 5-position is meta to the hydroxyl group. The combined electron-withdrawing effects of these halogens increase the acidity of the phenolic proton and can facilitate nucleophilic attack on the ring. The relative positions of the halogens also create a unique electronic environment that dictates which halogen is most susceptible to substitution. The bromine and chlorine atoms, being in positions that can be activated by the hydroxyl group, are potential sites for nucleophilic attack.

Detailed Mechanistic Studies of Halogen Displacement

The mechanism of nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups at the ortho and para positions to the site of attack stabilize this intermediate through resonance, thereby facilitating the reaction. libretexts.org

In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step is usually the formation of the Meisenheimer complex. For this compound, a detailed mechanistic study would involve identifying which of the three halogens is preferentially displaced and under what conditions. This would depend on a combination of factors including the inherent leaving group ability of the halogens, the strength of the carbon-halogen bonds, and the stability of the resulting Meisenheimer complex, which is influenced by the positions of the other two halogens.

Electrophilic Aromatic Substitution Pathways and Directing Group Effects

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). msu.edudocbrown.info However, the halogen substituents on this compound are deactivating groups, meaning they decrease the rate of EAS compared to benzene (B151609). msu.edudocbrown.info Despite being deactivating, halogens are also ortho-, para-directors. docbrown.info Therefore, the outcome of an EAS reaction on this compound is determined by the interplay of these directing effects.

The hydroxyl group will strongly direct incoming electrophiles to the positions ortho and para to it. In this molecule, the para position (position 4) is already occupied by a chlorine atom. The two ortho positions are at C2 (occupied by bromine) and C6 (unoccupied). Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and not sterically hindered by a large substituent. The deactivating halogens will slow down the reaction but will also influence the regioselectivity. For instance, the bromine at C2 and the chlorine at C4 will also direct to their ortho and para positions, some of which are already substituted. The fluorine at C5 is meta to the hydroxyl group and will have a lesser influence on the substitution pattern.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions. beilstein-journals.org The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F, which is related to the bond dissociation energies of the carbon-halogen bonds.

Suzuki-Miyaura Coupling Applications for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govmdpi.com Given the presence of a bromine atom, this compound is a suitable substrate for Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. smolecule.com The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position. nih.gov

The reaction would typically involve treating this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com For instance, different palladium catalysts and phosphine (B1218219) ligands can be screened to optimize the reaction conditions. Phenylboronic acids with electron-donating groups have been observed to give higher yields in some Suzuki-Miyaura reactions compared to those with electron-withdrawing groups. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl halides:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 80-100 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| [PdCl₂(dppf)] | - | K₂CO₃ | DMF | 80-100 |

This table presents a general overview of conditions and may require optimization for specific substrates like this compound.

Other Aryl Halide Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed and copper-mediated cross-coupling reactions can be employed to functionalize this compound. These include:

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst. beilstein-journals.org

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form carbon-oxygen or carbon-nitrogen bonds. acs.org For example, it can be used for the arylation of phenols. acs.org

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne to form a substituted alkyne.

The selectivity of these reactions, particularly which halogen is displaced, would again depend on the reaction conditions and the relative reactivity of the C-Br, C-Cl, and C-F bonds. In many palladium-catalyzed processes, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for regioselective transformations. nih.gov

Oxidation and Reduction Chemistry of the Phenolic Moiety

The chemical behavior of this compound is significantly influenced by the phenolic hydroxyl group, which can undergo both oxidation and reduction reactions. The presence of three different halogen substituents on the aromatic ring introduces electronic and steric effects that modulate the reactivity of the phenolic moiety. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on other substituted and polyhalogenated phenols.

Selective Oxidation Reactions

The oxidation of the phenolic hydroxyl group in this compound is a key transformation that can lead to the formation of corresponding quinones or polymeric materials. The reaction's outcome is highly dependent on the oxidant, catalyst, and reaction conditions.

The selective oxidation of substituted phenols to p-benzoquinones is a synthetically valuable transformation. nih.govnih.gov This reaction is often challenging due to competing side reactions like C-O coupling, which are promoted by the formation of phenoxy radicals as intermediates. nih.govnih.gov For this compound, oxidation would be expected to yield 2-bromo-5-chloro-4-fluoro-1,4-benzoquinone.

A variety of catalytic systems have been developed for the selective oxidation of phenols. These include metal-based catalysts and, more recently, metal-free alternatives. nih.govnih.govresearchgate.net For instance, onion-like carbon (OLC) has been reported as a highly efficient metal-free catalyst for the selective oxidation of various substituted phenols to their corresponding p-benzoquinones with high yields. nih.govnih.gov Theoretical and experimental studies suggest that defect sites on the carbon material play a crucial role by stabilizing the intermediate phenoxy radicals, thus favoring the desired oxidation pathway over polymerization. nih.gov

Enzymatic and biomimetic catalytic systems have also shown promise in the oxidation of halogenated phenols. nih.govnih.govmdpi.comresearchgate.netdntb.gov.uanih.gov Horseradish peroxidase (HRP), for example, utilizes hydrogen peroxide to oxidize phenolic compounds into radicals, which can then couple to form polymers. nih.gov In some cases, enzymatic systems can catalyze the dehalogenation of the phenol. For instance, an artificial miniaturized peroxidase has been shown to catalyze the oxidative defluorination of 4-fluorophenol (B42351) to 1,4-benzoquinone. mdpi.comresearchgate.netdntb.gov.ua This suggests that under specific catalytic conditions, oxidation of this compound could potentially involve the loss of one or more halogen atoms.

Electrochemical oxidation represents another viable method for the transformation of halogenated phenols. researchgate.net Studies on various chlorinated phenols using boron-doped diamond anodes have demonstrated that complete mineralization to carbon dioxide can be achieved. researchgate.net The initial steps of this process are believed to involve the removal of the halogen from the phenolic molecule. researchgate.net

| Oxidation Method | Catalyst/Reagent | Typical Products | Relevant Findings for Halogenated Phenols |

| Catalytic Oxidation | Metal-based catalysts (e.g., Co-N-C), Metal-free catalysts (e.g., Onion-like carbon) | p-Benzoquinones | High conversion and selectivity for substituted phenols. nih.govnih.govresearchgate.net |

| Enzymatic Oxidation | Horseradish Peroxidase (HRP), Artificial Peroxidases | Polymers, Quinones | Can lead to polymerization or dehalogenation depending on the substrate and enzyme. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov |

| Electrochemical Oxidation | Boron-doped diamond (BDD) anodes | Carboxylic acids, CO2 | Can achieve complete mineralization, with dehalogenation as an early step. researchgate.net |

| Photochemical Oxidation | UV, TiO2 | Quinones, Hydroquinones | Photolysis of 4-halophenols in the presence of oxygen yields 1,4-benzoquinone. psu.edu |

Controlled Reduction Pathways

The reduction of this compound can proceed via two main pathways: reduction of the phenolic ring or reductive dehalogenation. The latter is generally the more facile and studied process for polyhalogenated aromatic compounds. The electron-withdrawing nature of the halogen atoms makes the aromatic ring susceptible to reductive processes.

The controlled reduction of polyhalogenated phenols typically involves the selective removal of halogen atoms, a process known as hydrodehalogenation. The reactivity of the carbon-halogen bond towards reduction generally follows the order C-I > C-Br > C-Cl > C-F. This trend suggests that for this compound, the carbon-bromine bond would be the most readily cleaved, followed by the carbon-chlorine bond, while the carbon-fluorine bond would be the most resistant to reduction.

Electrochemical methods have been effectively employed for the dehalogenation of brominated and chlorinated phenols. scielo.org.mx Studies on the electrochemical reduction of polybrominated phenols have shown that the efficiency and selectivity of debromination can be influenced by the cathode material (e.g., silver) and the reaction medium. scielo.org.mx The position of the halogen on the ring also plays a role, with ortho-substituted bromines sometimes being more difficult to remove than para-substituted ones. scielo.org.mx In the case of this compound, a controlled potential electrolysis could potentially achieve the selective removal of bromine to yield 5-chloro-4-fluorophenol, and under more forcing conditions, the subsequent removal of chlorine.

Catalytic hydrogenation is another standard method for hydrodehalogenation. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source are commonly used. The selectivity of this process would also be expected to favor the cleavage of the C-Br bond initially.

While less common for dehalogenation, strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used, although they may also reduce the phenolic ring under certain conditions.

| Reduction Method | Catalyst/Reagent | Expected Products | Relevant Findings for Halogenated Phenols |

| Electrochemical Reduction | Silver or carbon cathodes | Dehalogenated phenols | The ease of halogen removal is generally Br > Cl. The position of the halogen influences reactivity. scielo.org.mx |

| Catalytic Hydrogenation | Pd/C, H2 | Dehalogenated phenols | A standard method for hydrodehalogenation. |

| Chemical Reduction | LiAlH4, NaBH4 | Dehalogenated phenols, reduced ring systems | Can lead to less selective reductions. |

| Photochemical Reduction | UV, TiO2 | Radical ions, dehalogenated products | Can induce photoreduction, leading to the release of halide ions. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 2-Bromo-5-chloro-4-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H NMR spectrum of this compound is expected to reveal the nature of the aromatic protons and the phenolic hydroxyl group. The aromatic region would feature two distinct signals corresponding to the two protons on the benzene (B151609) ring.

The proton at position 3 (adjacent to the bromine and hydroxyl groups) would likely appear as a doublet due to coupling with the fluorine atom at position 4.

The proton at position 6 (adjacent to the chlorine atom) would also appear as a doublet, again due to coupling with the fluorine atom.

The hydroxyl proton (-OH) would typically present as a broad singlet, though its chemical shift can be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on all six carbon atoms in the benzene ring. Due to the varied electronic environments created by the four different substituents (hydroxyl, bromine, chlorine, and fluorine), six unique signals are expected. The carbons directly bonded to the electronegative halogen and oxygen atoms would be significantly shifted downfield. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) would help differentiate between the two carbons bonded to hydrogen (CH) and the four quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on predicted values derived from the compound's structure and analysis of related compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling (J, Hz) |

| ¹H | H-3 | 7.0 - 7.5 | Doublet (d) | ³J(H-F) ≈ 6-9 |

| ¹H | H-6 | 7.2 - 7.7 | Doublet (d) | ⁴J(H-F) ≈ 2-4 |

| ¹H | OH | 5.0 - 9.0 | Broad Singlet (br s) | N/A |

| ¹³C | C-1 (C-OH) | 148 - 155 | Singlet (d) | ²J(C-F) |

| ¹³C | C-2 (C-Br) | 110 - 118 | Singlet (d) | ³J(C-F) |

| ¹³C | C-3 (C-H) | 120 - 128 | Singlet (d) | ²J(C-F) |

| ¹³C | C-4 (C-F) | 155 - 162 | Singlet (d) | ¹J(C-F) |

| ¹³C | C-5 (C-Cl) | 115 - 123 | Singlet (d) | ²J(C-F) |

| ¹³C | C-6 (C-H) | 118 - 126 | Singlet (d) | ³J(C-F) |

Fluorine-19 (¹⁹F) NMR for Halogen Position and Electronic Environment

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, the spectrum would show a single signal for the fluorine at position 4. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. Furthermore, this signal would be split into a multiplet (a doublet of doublets) due to coupling with the two aromatic protons at positions 3 and 6, confirming their ortho and meta relationship to the fluorine atom, respectively.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A prominent, broad band would be expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration, with its broadness indicating intermolecular hydrogen bonding. The aromatic ring would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-F, C-Cl, and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 500 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is often weak in Raman spectra, the aromatic C=C and C-H vibrations typically produce strong and sharp signals. The vibrations of the C-Cl and C-Br bonds are also often more prominent in Raman spectra compared to FT-IR, making this technique particularly useful for confirming the presence of these heavier halogens.

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key vibrational modes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | FT-IR | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | FT-IR/Raman | 3000 - 3100 | Medium/Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Strong |

| C-O Stretch (Phenolic) | FT-IR | 1200 - 1260 | Strong |

| C-F Stretch | FT-IR | 1210 - 1270 | Strong |

| C-Cl Stretch | FT-IR/Raman | 600 - 800 | Medium |

| C-Br Stretch | FT-IR/Raman | 500 - 650 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For this compound (C₆H₃BrClFO), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the calculated theoretical mass.

A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundances of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks (M, M+2, M+4) that is a definitive signature for a compound containing one bromine and one chlorine atom.

Fragment analysis would reveal the stability of the molecule and likely bond cleavage sites. Common fragmentation pathways for phenols include the loss of a carbon monoxide (CO) molecule from the ring and the cleavage of the C-Br and C-Cl bonds.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃BrClFO |

| Calculated Monoisotopic Mass | 224.9039 Da |

| Key Isotopic Peaks (Relative to M) | M, M+2, M+4 |

| Predicted Key Fragments | [M-CO]⁺, [M-Br]⁺, [M-Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While direct single-crystal X-ray diffraction data for this compound is not readily found in published literature, the solid-state structures of several of its derivatives have been meticulously investigated using this technique. X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. This data is crucial for understanding the impact of substituent groups on the molecular geometry and packing of these compounds.

One significant example is the hydrazone derivative, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol . iucr.orgresearchgate.net The structure of this compound was determined through single-crystal X-ray diffraction, providing valuable insights into its stereochemistry and intermolecular forces. iucr.org The molecule is nearly planar, with a small dihedral angle of 10.6(4)° between the two benzene rings. iucr.orgresearchgate.net The crystal structure is stabilized by intramolecular N—H⋯O and O—H⋯N hydrogen bonds. iucr.orgresearchgate.net Furthermore, the molecules are linked in the crystal by weak C—H⋯O and C—H⋯Br hydrogen bonds. iucr.orgresearchgate.net The investigation was supplemented by Hirshfeld surface analysis to clarify the roles of these intermolecular interactions in the crystal packing. iucr.orgresearchgate.net

The crystallographic data for this derivative is summarized in the table below:

Table 1: Crystallographic Data for 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₈Br₂FN₃O₃ |

| Molecular Weight ( g/mol ) | 433.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.1360(14) |

| b (Å) | 4.1745(3) |

| c (Å) | 21.468(2) |

| β (°) | 95.026(7) |

| Volume (ų) | 1440.5(2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.997 |

Another class of derivatives that has been structurally characterized is chromones. For instance, 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde is synthesized from 4-bromo-3-fluorophenol, a related starting material. iucr.org Its crystal structure reveals an essentially planar molecule. iucr.org The crystal packing is characterized by stacking interactions, C—H···O hydrogen bonds, and short C···O contacts. iucr.org

The detailed crystallographic information for this chromone (B188151) derivative is presented below:

Table 2: Crystallographic Data for 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde iucr.org

| Parameter | Value |

| Chemical Formula | C₁₀H₄BrFO₃ |

| Molecular Weight ( g/mol ) | 271.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.784(3) |

| b (Å) | 33.713(14) |

| c (Å) | 4.633(3) |

| Volume (ų) | 903.4(8) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Density (calculated) (Mg/m³) | 1.991 |

Schiff base derivatives of halogenated phenols and their metal complexes are another area of active research. For example, the synthesis of (E)-4-bromo-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol has been reported, and its structure has been studied using experimental and theoretical methods. bohrium.comacs.org Additionally, metal complexes of related Schiff bases, such as those derived from the reaction of 5-chlorosalicylaldehyde (B124248) and 2-bromo-4-chloroaniline, have been synthesized and their crystal structures determined. bohrium.com For example, the Ni²⁺ and Cu²⁺ complexes of the resulting Schiff base ligand were found to have a square planar geometry around the central metal ion. bohrium.com

Furthermore, the conformational properties of more complex derivatives, such as the bisphenol flukicide 2,6-bis(3´-bromo-5´-chloro-2´-hydroxybenzyl)-4-fluorophenol , have been investigated. This compound was found to form monoclinic crystals as an ethyl acetate (B1210297) adduct. researchgate.net

These examples underscore the importance of X-ray crystallography in providing a detailed understanding of the three-dimensional structures of derivatives of this compound. The precise atomic coordinates and intermolecular interaction geometries obtained from such studies are invaluable for structure-activity relationship studies and the rational design of new functional molecules.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloro 4 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational in modern chemistry, providing precise information about the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometry and ground state properties of molecules like 2-Bromo-5-chloro-4-fluorophenol. DFT calculations, often using basis sets like B3LYP/6-31G**, can predict structural parameters with high accuracy. researchgate.net These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

For similar halogenated phenols, DFT studies have been used to calculate bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The results from these calculations are typically in good agreement with experimental data obtained from techniques like X-ray crystallography, validating the theoretical models. researchgate.netresearchgate.net For instance, in a related compound, 2-bromo-4-chlorophenol, the calculated vibrational frequencies using DFT showed excellent agreement with those observed in experimental FTIR and FT-Raman spectra. researchgate.net

Table 1: Representative Calculated Structural Parameters for Halogenated Phenols (Illustrative)

| Parameter | Typical Calculated Value | Source Analogy |

|---|---|---|

| C-Br Bond Length | ~1.88 - 1.91 Å | researchgate.netresearchgate.net |

| C-Cl Bond Length | ~1.74 - 1.76 Å | researchgate.netbohrium.com |

| C-F Bond Length | ~1.34 - 1.36 Å | |

| C-O Bond Length | ~1.36 - 1.38 Å | researchgate.net |

| O-H Bond Length | ~0.96 - 0.98 Å | researchgate.net |

| C-C-C Bond Angle (Aromatic Ring) | ~118° - 122° | researchgate.netresearchgate.net |

| C-C-O Bond Angle | ~119° - 121° | researchgate.net |

This table presents typical values based on DFT calculations for structurally similar halogenated phenols to illustrate the expected parameters for this compound.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. imist.maresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma For substituted phenols, the positions and nature of the halogen substituents significantly influence the energies of these orbitals. imist.ma

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the electronic chemical potential)

Table 2: Illustrative FMO Energies and Reactivity Descriptors for a Halogenated Phenol (B47542)

| Parameter | Representative Value (eV) | Source Analogy |

|---|---|---|

| EHOMO | -6.5 to -6.0 | imist.ma |

| ELUMO | -0.8 to -0.3 | imist.ma |

| HOMO-LUMO Gap (ΔE) | 5.7 to 6.2 | imist.ma |

| Ionization Potential (I) | 6.0 to 6.5 | imist.ma |

| Electron Affinity (A) | 0.3 to 0.8 | imist.ma |

| Electrophilicity Index (ω) | 1.1 to 1.5 | imist.ma |

This table provides representative values based on calculations for similar molecules to illustrate the expected electronic properties.

Prediction and Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate detailed reaction mechanisms. researchgate.net For this compound, this could involve modeling its behavior in reactions such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation.

For instance, computational studies on the ozonation of halophenols have identified various reaction pathways, including 1,3-dipolar cycloaddition and single electron transfer, by calculating the activation energies for each potential step. researchgate.net This allows researchers to predict the most likely reaction products and understand the kinetic and thermodynamic factors that control the reaction's outcome.

Tautomerism and Conformational Dynamics Studies

Polysubstituted phenols can exhibit different spatial arrangements (conformers) due to the rotation around single bonds. Computational methods can be used to explore the potential energy landscape and identify the most stable conformers. Conformational studies on related halogenated bisphenols have revealed how intramolecular hydrogen bonding and steric hindrance influence the preferred molecular shape. publish.csiro.auresearchgate.net

Furthermore, phenolic compounds can theoretically exist in equilibrium with their keto tautomers. Computational studies on Schiff bases derived from halogenated phenols have investigated this phenol-imine ⇌ keto-amine tautomerism. researchgate.netresearchgate.net By calculating the relative energies of the different tautomeric forms, it was determined that the enol (phenol) form is generally more stable. researchgate.net A similar theoretical approach could confirm the predominant tautomeric form of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a "probe" positive charge at various points on the molecule's electron density surface. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For a phenol, this is typically around the oxygen atom and certain positions on the aromatic ring.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. In phenols, the hydrogen of the hydroxyl group is a prominent positive site.

MEP analysis for related halogenated phenols and their derivatives has been used to predict reactive sites and understand intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov The MEP map for this compound would clearly show how the electronegative halogen atoms and the hydroxyl group influence the charge distribution and, consequently, the molecule's reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules (descriptors) with their physicochemical properties. acs.orgnih.gov For halogenated phenols, QSPR models have been developed to predict properties like toxicity, n-octanol/water partition coefficient, and aqueous solubility. researchgate.netnih.govscholarsresearchlibrary.com

The process involves:

Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant descriptors. nih.govscholarsresearchlibrary.com

Developing a regression equation that links the selected descriptors to the property of interest.

For example, a study on the toxicity of halophenols found a strong correlation between the electronegativity index (ω) and the observed toxicity. researchgate.net Such models are valuable for molecular design, allowing for the in-silico screening of new compounds and the prediction of their properties before undertaking costly and time-consuming synthesis and testing. acs.org

Specialized Applications of 2 Bromo 5 Chloro 4 Fluorophenol in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three different halogen atoms and a hydroxyl group on the aromatic ring makes 2-Bromo-5-chloro-4-fluorophenol a highly valuable and versatile building block in complex organic synthesis. cymitquimica.com The electron-withdrawing nature of the halogens influences the acidity and reactivity of the phenolic group and the aromatic ring itself. This allows for selective chemical transformations, such as nucleophilic aromatic substitution, where one or more halogen atoms can be replaced by other functional groups.

The bromine atom, in particular, is susceptible to various cross-coupling reactions, providing a handle for constructing more elaborate molecular architectures. The presence of chlorine and fluorine atoms further modulates the electronic properties and can introduce specific functionalities into the target molecules. This controlled reactivity is essential in the multi-step synthesis of complex organic compounds.

Development of Novel Scaffolds in Material Science

The unique combination of halogens in this compound also makes it a valuable precursor in materials science for creating novel scaffolds with tailored properties.

Precursor in Polymer and Resin Synthesis

In the realm of polymer chemistry, this compound can be incorporated into polymer backbones or used as a monomer in the synthesis of specialty polymers and resins. The halogen atoms can enhance the thermal stability, flame retardancy, and chemical resistance of the resulting materials. The phenolic hydroxyl group provides a reactive site for polymerization reactions, such as condensation polymerization, to form phenolic resins or polyesters with specific functionalities.

Role in the Creation of Specialty Chemicals and Advanced Materials

This compound is instrumental in the development of specialty chemicals and advanced materials. Its halogenated structure is a key feature in the synthesis of materials with specific electronic properties. smolecule.com The incorporation of this phenol (B47542) derivative can influence the optical, and thermal characteristics of the final products.

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals

The structural motifs present in this compound are relevant to the design and synthesis of biologically active compounds used in agriculture. It serves as a key intermediate in the production of certain pesticides and herbicides. The specific combination of halogens can contribute to the efficacy and selectivity of the final agrochemical product. In the broader chemical industry, it is a precursor for various industrial chemicals where a halogenated aromatic core is required.

Design and Synthesis of Ligands for Coordination Chemistry Applications

The phenolic oxygen and the potential for the halogen atoms to participate in halogen bonding make this compound and its derivatives interesting candidates for the design and synthesis of ligands in coordination chemistry. While the parent compound itself may not be a strong chelating agent, it can be chemically modified to create more complex ligands. These ligands can then coordinate with metal ions to form metal complexes with potential applications in catalysis, materials science, and analytical chemistry.

Emerging Research Directions and Future Challenges

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of polyhalogenated phenols has traditionally relied on methods that can generate significant chemical waste. Modern research is pivoted towards greener, more sustainable alternatives. A key area of innovation is the development of catalytic systems that avoid the use of stoichiometric and often harsh halogenating agents.

One promising approach is the use of halogenase enzymes. These biocatalysts operate under mild conditions and can offer high regioselectivity, reducing the formation of unwanted isomers and the need for extensive purification steps. frontiersin.org The development of robust halogenases tailored for specific substrates like substituted phenols is a significant area of ongoing research. frontiersin.org

Another avenue involves refining traditional methods, such as the diazotization of polyhalogenated anilines followed by hydrolysis. Innovations in this area focus on creating processes where the acidic medium, like sulfuric acid, can be recycled, thereby minimizing waste streams. researchgate.net The goal is to move away from processes that produce large amounts of waste acid, which has been a major environmental concern in industrial-scale production. researchgate.net Furthermore, the principles of green chemistry, such as using less hazardous solvents like dimethyl carbonate (DMC) for oxidation reactions, are being integrated into synthetic protocols for phenolic compounds. Current time information in Bangalore, IN.

Table 1: Comparison of Synthetic Methodologies for Halogenated Phenols

| Methodology | Traditional Approach | Emerging Green Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Halogenation | Direct halogenation with elemental halogens (e.g., Br₂) and strong acids. | Enzyme-catalyzed halogenation (Halogenases). frontiersin.org | High regioselectivity, mild reaction conditions, reduced waste. |

| Hydroxylation | Diazotization-hydrolysis using large excesses of mineral acids. | Recyclable acid-based diazotization-hydrolysis systems. researchgate.net | Minimizes acid waste, improves process economy. |

| Oxidation | Use of stoichiometric heavy-metal oxidants. | Catalytic oxidation using H₂O₂ in benign solvents like DMC. Current time information in Bangalore, IN. | Avoids toxic heavy metals, uses an environmentally friendly oxidant. |

Overcoming Chemo-, Regio-, and Stereoselectivity Challenges in Polyhalogenated Systems

A primary challenge in synthesizing molecules like 2-Bromo-5-chloro-4-fluorophenol is achieving precise control over the placement of each distinct halogen atom (chemo- and regioselectivity). Direct halogenation of a phenol (B47542) is often complicated by the activating and directing effects of the hydroxyl group, which can lead to a mixture of products. researchgate.net

Recent advances in catalysis are providing solutions. For instance, metal-free, Lewis base-catalyzed bromochlorination has been demonstrated for unsaturated systems, achieving excellent site selectivity. chemicalbook.com These methods utilize a catalyst to control the release and delivery of halide nucleophiles to a transient halonium intermediate, allowing for precise installation of different halogens. While developed for alkenes and alkynes, the principles are being extended to aromatic systems. The ability to achieve high regio- and diastereomeric ratios (often >20:1) showcases the potential for highly controlled synthesis of polyhalogenated structures.

Furthermore, transition metal-catalyzed cross-coupling reactions are being refined to allow for selective functionalization of C-X bonds (where X is a halogen). nih.gov Researchers are developing ligand systems for catalysts (e.g., palladium) that can differentiate between C-Br, C-Cl, and other C-halogen bonds, enabling sequential and site-selective modifications of polyhalogenated arenes. cpsc.govnih.gov

Integration of Continuous Flow Chemistry and Mechanochemistry in Production

To enhance the efficiency, safety, and scalability of producing specialty chemicals like this compound, researchers are increasingly turning to process intensification technologies such as continuous flow chemistry and mechanochemistry.

Continuous flow chemistry offers numerous advantages over traditional batch processing. Reactions are performed in small-volume reactors, which allows for better control over reaction parameters like temperature and mixing, improving safety and yield. This approach has been successfully applied to C–O coupling reactions involving phenols, drastically reducing reaction times from hours to minutes and improving chemoselectivity. innospk.com The development of continuous flow processes is seen as a key step in modernizing the production of fine chemicals, including halogenated intermediates. acs.org

Mechanochemistry, which involves conducting reactions in the solid state via mechanical force (e.g., ball milling or twin-screw extrusion), offers a path to solvent-free or nearly solvent-free synthesis. acs.orginchem.org This technique is particularly aligned with green chemistry principles. Reactive extrusion, a form of continuous mechanochemistry, is emerging as a scalable solution that bridges the gap between laboratory-scale ball milling and industrial production. acs.orgdokumen.pub It allows for the synthesis of complex organic molecules, including fluorinated building blocks, with high efficiency and significantly reduced solvent waste. acs.org

Advanced Predictive Modeling for Halogenated Phenol Reactivity and Stability

Computational chemistry and predictive modeling are becoming indispensable tools for understanding and predicting the properties of halogenated compounds. Quantitative Structure-Activity Relationship (QSAR) models are being developed specifically for halogenated phenols to predict their reactivity and biological activity, such as toxicity. guidechem.comacs.org These models use molecular descriptors to correlate the chemical structure with specific endpoints. For example, QSAR models can help identify the structural factors that most influence a compound's reactivity in advanced oxidation processes, which is crucial for environmental fate assessment. acs.org

More advanced machine learning frameworks, such as Hybrid Dynamic Graph-based Ensemble Models (HD-GEM), are being used to predict the toxicity of halogenated aromatic compounds with greater accuracy. nih.gov These models can analyze how factors like the type and degree of halogenation influence properties, suggesting, for instance, that polyhalogenation might sometimes lead to reduced toxicity by stabilizing the molecule against the formation of reactive metabolites. nih.gov Such predictive tools are vital for designing safer chemicals and for prioritizing experimental studies, saving time and resources. nbinno.com

Table 2: Parameters in Predictive QSAR Models for Halogenated Phenols

| Model Parameter/Descriptor | Description | Relevance to Reactivity/Stability | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility of the molecule to electrophilic attack. Higher values often correlate with higher reactivity in oxidation. | acs.org |

| Hammett constant (σ) | A measure of the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. | Correlates with reaction rates in electrophilic substitution and other reactions. | acs.org |

| logPo/w | Octanol-water partition coefficient. | Predicts lipophilicity, which influences bioavailability and environmental partitioning. | nbinno.com |

| Topological Descriptors | Numerical values derived from the molecular graph. | Used in QSAR models to encode structural features that influence biological activity and toxicity. | guidechem.com |

Exploration of New Applications in Niche Chemical Technologies

While polyhalogenated phenols are established as intermediates in the synthesis of pharmaceuticals and agrochemicals, ongoing research is uncovering more specialized, high-value applications. acs.orgxdbiochems.comhabitablefuture.org

One of the most significant emerging areas is in the development of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules designed to hijack the cell's protein degradation machinery to eliminate specific disease-causing proteins. nbinno.com Halogenated phenolic cores are being used as key building blocks for ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of many PROTACs. cpsc.govinchem.orgnih.gov The specific substitution pattern on the phenol ring is crucial for achieving high binding affinity and selectivity. cpsc.gov

In materials science, polyhalogenated phenols are investigated as precursors for functional polymers and as flame retardants. researchgate.netinnospk.comdokumen.pub The presence of multiple halogen atoms can impart fire resistance to materials. Research in this area focuses on designing new flame retardants with improved environmental profiles, moving away from persistent and bioaccumulative compounds. researchgate.net

Finally, the unique structure of this compound makes it a valuable building block for creating other complex chemical intermediates, such as substituted aminophenols, which are themselves precursors to liquid crystals and other advanced materials. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.